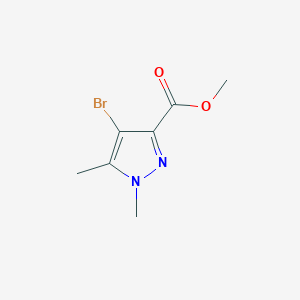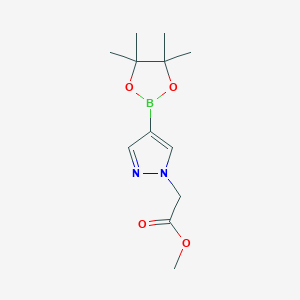
Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate, has been extensively studied . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several of these derivatives are also used in the pharmaceutical and veterinary industries .Molecular Structure Analysis
The molecular structure of Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate can be analyzed using techniques such as NMR spectroscopy . For example, the 13C NMR spectrum of a similar compound revealed the presence of two typical methylene carbons and a carboxyl carbon, along with 21 quinoline and benzene ring carbon signals in the aromatic range .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines, which are structurally similar to Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate, have been extensively studied . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
Pharmaceutical Drug Synthesis
Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate plays a significant role in the synthesis of pharmaceutical drugs. The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs due to its ability to enhance the bioavailability and metabolic stability of pharmaceutical compounds . This compound can be used to introduce the trifluoromethyl group into new drug molecules, potentially leading to the development of treatments with improved efficacy and safety profiles.
Material Science
In material science, this compound’s unique properties are leveraged to synthesize advanced materials. Its robustness and stability under various conditions make it an excellent candidate for creating new polymers and coatings that could have applications in everything from aerospace to consumer goods.
Organic Chemistry Research
As a versatile building block in organic synthesis, Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate is used to construct complex molecular architectures. Its reactivity allows for the creation of diverse quinoline derivatives, which are crucial in the development of new organic reactions and methodologies .
Industrial Chemistry
This compound finds applications in industrial chemistry where it serves as an intermediate in the synthesis of various chemicals. Its incorporation into larger molecules is essential for the production of dyes, agrochemicals, and other industrial chemicals.
Catalysis
In catalysis, Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate can be used to modify catalysts or act as a ligand to enhance the efficiency of chemical reactions. Its presence can influence the selectivity and speed of catalytic processes, which is vital for the development of greener and more sustainable chemical reactions .
Electronics
The electronic industry could benefit from the unique electrical properties of Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate. It could be used in the synthesis of organic semiconductors, which are essential for the development of flexible electronics and new display technologies.
Future Directions
Trifluoromethylpyridines, which are structurally similar to Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate, are expected to have many novel applications in the future . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
properties
IUPAC Name |
ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6NO2/c1-2-23-12(22)9-6-11(14(18,19)20)21-10-4-3-7(5-8(9)10)13(15,16)17/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSXOEINEVAOIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719869 | |
| Record name | Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate | |
CAS RN |
1185292-62-9 | |
| Record name | Ethyl 2,6-bis(trifluoromethyl)-4-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185292-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1399051.png)
![{1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1399052.png)


![{1-[(Oxan-4-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1399056.png)
![2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1399057.png)




![1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride](/img/structure/B1399068.png)
![5,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1399072.png)

![3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1399074.png)